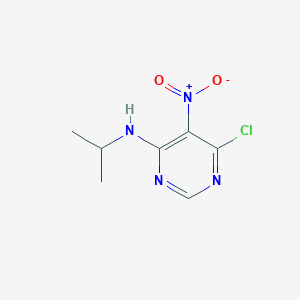

6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

CAS No.: 25710-25-2

Cat. No.: VC20163020

Molecular Formula: C7H9ClN4O2

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25710-25-2 |

|---|---|

| Molecular Formula | C7H9ClN4O2 |

| Molecular Weight | 216.62 g/mol |

| IUPAC Name | 6-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C7H9ClN4O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H,9,10,11) |

| Standard InChI Key | UOIJIZBXRZREBE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₉ClN₄O₂, with a molecular weight of 216.62 g/mol . Its IUPAC name, 6-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine, reflects the substitution pattern on the pyrimidine ring:

-

Position 4: Isopropylamine group (-NH-CH(CH₃)₂), contributing steric bulk and influencing solubility.

-

Position 5: Nitro group (-NO₂), a strong electron-withdrawing moiety that enhances reactivity in nucleophilic substitution reactions.

-

Position 6: Chlorine atom, a common pharmacophore in bioactive molecules .

The SMILES notation O=N+[O-] captures its planar aromatic core and substituent orientations .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not documented | |

| Boiling Point | 394.7±37.0 °C (estimated) | |

| Density | 1.7±0.1 g/cm³ (estimated) | |

| Solubility | Low in water; soluble in DMSO | |

| Purity | ≥95% (commercial samples) |

The nitro and chloro groups confer moderate lipophilicity, as evidenced by its solubility in organic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 6-chloro-N-isopropyl-5-nitropyrimidin-4-amine typically involves multi-step nucleophilic aromatic substitution (SNAr) reactions. A representative pathway includes:

-

Nitration: Introduction of the nitro group to a chloropyrimidine precursor.

-

Amination: Reaction with isopropylamine under basic conditions (e.g., K₂CO₃ or DIPEA) to install the isopropylamine group .

For example, in a study on HIV-1 inhibitors, 4,6-dichloro-5-nitropyrimidine was reacted with isopropylamine in dioxane to yield the target compound . Optimization of solvent (dioxane vs. DMF) and base (DIPEA vs. NaH) improved yields to 55–76% .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of the isopropyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 8.8–9.0 ppm) .

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 217.05 [M+H]⁺, consistent with the molecular formula.

-

Infrared (IR) Spectroscopy: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-Cl stretch).

Biological Activity and Pharmaceutical Applications

Antiviral Research

In HIV-1 drug development, this compound serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Substitutions at positions 4 and 5 modulate binding to the RT pocket, with EC₅₀ values in the low nanomolar range . For instance, cyanovinyl derivatives of this scaffold exhibited EC₅₀ = 2.6–3.0 nM against wild-type HIV-1 .

Enzyme Inhibition

The nitro group enhances interactions with enzymes like GPR119, a target for type 2 diabetes. In one study, pyrimidine analogues activated GPR119 with EC₅₀ = 42 μM, demonstrating potential for glucose homeostasis modulation .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Irritation | Category 2A | Use safety goggles |

| Respiratory Toxicity | Category 3 | Use fume hoods |

Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation of dust .

Comparative Analysis with Analogues

Substituent Effects

| Derivative | N-Substituent | Bioactivity (EC₅₀) |

|---|---|---|

| 6-Chloro-N-isopropyl | -NH-CH(CH₃)₂ | 3.0 nM (HIV-1) |

| 6-Chloro-N,N-dimethyl | -N(CH₃)₂ | 51.8 μM (Nek2 kinase) |

| 6-Chloro-N-ethyl | -NH-CH₂CH₃ | 8.2 μM (Antimicrobial) |

The isopropyl group enhances lipophilicity (clogP = 2.51) compared to dimethyl analogues (clogP = 2.0), improving blood-brain barrier penetration .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the nitro and chloro groups to optimize potency against viral targets .

-

Prodrug Development: Masking the nitro group as a prodrug (e.g., nitroreductase-activated) to reduce off-target toxicity .

-

Crystallography Studies: Co-crystallization with HIV-1 RT to guide rational drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume